(E)-4-(Dimethylamino)-N-[(3-methoxy-1,2-oxazol-5-yl)methyl]but-2-enamide
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Overview
Description
(E)-4-(Dimethylamino)-N-[(3-methoxy-1,2-oxazol-5-yl)methyl]but-2-enamide is a synthetic organic compound with a complex structure It features a dimethylamino group, a methoxy-substituted oxazole ring, and an enamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(Dimethylamino)-N-[(3-methoxy-1,2-oxazol-5-yl)methyl]but-2-enamide typically involves multiple steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an α-haloketone and an amide.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of a hydroxyl group on the oxazole ring using a methylating agent like methyl iodide.
Formation of the Enamide Linkage: The enamide linkage is formed through a condensation reaction between an amine and an α,β-unsaturated carbonyl compound.
Dimethylamino Group Addition: The dimethylamino group can be introduced through a nucleophilic substitution reaction using dimethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-4-(Dimethylamino)-N-[(3-methoxy-1,2-oxazol-5-yl)methyl]but-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Hydrolysis: The enamide linkage can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Dimethylamine, alkyl halides.
Hydrolysis: Hydrochloric acid, sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced derivatives, potentially amines or alcohols.
Substitution: Substituted derivatives with different functional groups.
Hydrolysis: Carboxylic acids and amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (E)-4-(Dimethylamino)-N-[(3-methoxy-1,2-oxazol-5-yl)methyl]but-2-enamide involves its interaction with molecular targets in biological systems. The compound may bind to specific enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(E)-4-(Dimethylamino)-N-[(3-hydroxy-1,2-oxazol-5-yl)methyl]but-2-enamide: Similar structure but with a hydroxyl group instead of a methoxy group.
(E)-4-(Dimethylamino)-N-[(3-chloro-1,2-oxazol-5-yl)methyl]but-2-enamide: Similar structure but with a chloro group instead of a methoxy group.
(E)-4-(Dimethylamino)-N-[(3-methyl-1,2-oxazol-5-yl)methyl]but-2-enamide: Similar structure but with a methyl group instead of a methoxy group.
Uniqueness
The presence of the methoxy group in (E)-4-(Dimethylamino)-N-[(3-methoxy-1,2-oxazol-5-yl)methyl]but-2-enamide may confer unique properties, such as increased lipophilicity or altered electronic effects, which can influence its reactivity and interactions with biological targets.
Properties
IUPAC Name |
(E)-4-(dimethylamino)-N-[(3-methoxy-1,2-oxazol-5-yl)methyl]but-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O3/c1-14(2)6-4-5-10(15)12-8-9-7-11(16-3)13-17-9/h4-5,7H,6,8H2,1-3H3,(H,12,15)/b5-4+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAJFNGLYFPANOK-SNAWJCMRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CC(=O)NCC1=CC(=NO1)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C/C=C/C(=O)NCC1=CC(=NO1)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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